n-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an aminophenyl group attached to a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 2-aminophenylamine with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products .
Scientific Research Applications
N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
- N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide
- N-(2-Aminophenyl)-2-methylquinoline-4-carboxamide
Uniqueness
N-(2-Aminophenyl)-3,4-dimethoxybenzenesulfonamide stands out due to its unique combination of an aminophenyl group and a dimethoxybenzenesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N2O4S |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-14(13)20-2)21(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,15H2,1-2H3 |
InChI Key |
CKNUTDOVHRUGED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N)OC |
Origin of Product |
United States |
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